Pidotimod Methyl Ester is a synthetic compound derived from Pidotimod, which is recognized for its immunomodulatory properties. The compound is primarily utilized in scientific research and therapeutic applications, particularly in enhancing immune responses. It is classified as a dipeptide and is structurally related to thiazolidine-4-carboxylic acid and L-pyroglutamic acid, which are key components in its synthesis.
Pidotimod Methyl Ester is synthesized from L-cysteine and formaldehyde, leading to the formation of thiazolidine-4-carboxylic acid, which subsequently reacts with L-pyroglutamic acid. This compound falls under the classification of immunomodulators, specifically targeting the immune system to enhance both innate and adaptive responses. Its chemical structure can be represented by the molecular formula and has a CAS number of 1333122-78-3.
The synthesis of Pidotimod Methyl Ester involves several key steps:
A notable method for synthesis is a one-pot green synthesis that operates under mild conditions at room temperature, eliminating the need for protective steps and harsh solvents .
Pidotimod Methyl Ester has a complex structure characterized by its dipeptide nature. The structural formula can be depicted as follows:
The compound features a thiazolidine ring, which contributes to its biological activity, particularly in modulating immune responses.
Pidotimod Methyl Ester can undergo various chemical reactions:
The major products from these reactions depend on the specific reagents and conditions used .
The mechanism of action for Pidotimod Methyl Ester primarily involves its role as an immunomodulator:
Pidotimod Methyl Ester is typically a white to off-white powder. Its solubility characteristics make it suitable for various formulations used in research.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures. Its melting point, boiling point, and other thermodynamic properties are essential for understanding its behavior in different environments.
Pidotimod Methyl Ester has several applications in scientific research:
Pidotimod Methyl Ester (CAS 1333122-78-3) is a stereochemically defined synthetic compound with the systematic IUPAC name methyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate and molecular formula C₁₀H₁₄N₂O₄S [3] [8]. Its molecular weight is 258.29 g/mol with a calculated exact mass of 258.0674 g/mol [4]. The architecture integrates two heterocyclic systems: a thiazolidine ring and a pyrrolidone moiety (5-oxoproline), connected via an amide bond. The stereochemical configuration is defined at two chiral centers: the C4 position of the thiazolidine ring adopts an R configuration, while the C2 position of the pyrrolidinyl carbonyl group maintains an S configuration [3] [8].
The methyl ester functional group (-COOCH₃) at the C4 position of the thiazolidine ring distinguishes it structurally from pidotimod (free carboxylic acid). This modification reduces polarity, evidenced by its computed ClogP value of -1.91 [4], compared to pidotimod's lower lipophilicity. Crystallographic data indicate a density of 1.4±0.1 g/cm³ [4], consistent with solid-state packing of polar molecules. The compound typically presents as a light yellow solid with melting behavior requiring further characterization [1].
Pidotimod Methyl Ester serves both as a synthetic intermediate and a process-related impurity in pidotimod (CAS 121808-62-6) manufacturing. Key structural and functional differences from pidotimod and its ethyl ester analog are summarized below:
Table 1: Structural and Functional Comparison of Pidotimod Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Lipophilicity (ClogP) | Role |
---|---|---|---|---|---|
Pidotimod | C₉H₁₂N₂O₄S | 244.27 | Free carboxylic acid | Lower than methyl ester | Immunomodulator API |
Pidotimod Methyl Ester | C₁₀H₁₄N₂O₄S | 258.29 | Methyl ester | -1.91 [4] | Synthetic intermediate/Impurity |
Pidotimod Ethyl Ester | C₁₁H₁₆N₂O₄S | 272.32 | Ethyl ester | Higher than methyl ester | Process impurity [2] |
The methyl ester derivative exhibits increased lipophilicity versus pidotimod due to esterification of the carboxyl group, potentially enhancing membrane permeability. Industrial synthesis routes often generate this ester during coupling of L-pyroglutamic acid and L-thioproline derivatives when incomplete hydrolysis occurs [2] [6]. The ethyl ester analog (CAS 131805-70-4) demonstrates even greater lipophilicity due to its longer alkyl chain [2], highlighting how ester chain length modulates physicochemical behavior.
Comprehensive spectroscopic characterization confirms the structure and stereochemistry of Pidotimod Methyl Ester:
Pyrrolidone protons: Multiplet at δ 2.0-2.5 ppm (-CH₂CH₂C=O), methine at δ ~4.3 ppm (-NCHCO) [3]Stereochemical integrity is confirmed through coupling constants and chemical shift comparisons with pidotimod [3].
Infrared (IR) Spectroscopy: Key absorptions include:
Absence of broad O-H stretch (3200-3500 cm⁻¹) differentiates it from pidotimod [6]
Mass Spectrometry (MS): High-resolution MS shows:
Solubility Profile: Pidotimod Methyl Ester exhibits high solubility in methanol and moderate solubility in chlorinated solvents like dichloromethane [1] [3]. It demonstrates limited water solubility, contrasting with pidotimod's aqueous solubility (2 mg/mL when warmed) [6]. This behavior aligns with its increased lipophilicity (ClogP = -1.91) [4].
Chemical Stability: Stress stability studies under ICH guidelines reveal degradation pathways:
Table 2: Stability Profile Under Stress Conditions
Stress Condition | Primary Degradation Pathway | Degradation Rate |
---|---|---|
Acidic (0.1M HCl) | Ester hydrolysis | ~2.1% over 24h |
Alkaline (0.1M NaOH) | Thiazolidine ring opening | ~3.8% over 24h |
Oxidative (3% H₂O₂) | Sulfur oxidation | ~1.5% over 24h |
Photolytic | Minimal degradation | <0.5% |
Thermal stability studies (40°C/75% RH) show moderate stability with <1% degradation over 30 days [2]. The methyl ester group demonstrates greater hydrolytic stability versus ethyl analogs under physiological pH conditions.
Partition Coefficient: Experimental logP data remains limited, but computational models (ClogP) estimate a value of -1.91 [4], indicating higher lipophilicity than pidotimod (experimental logP ≈ -2.5). This increase theoretically enhances cellular permeability but may reduce renal clearance rates. The experimental methanol/water partition coefficient aligns with its preferential solubility in organic solvents during purification [1] [3].
Table 3: Physicochemical Properties of Pidotimod Methyl Ester
Property | Value/Characteristic | Method/Reference |
---|---|---|
Molecular Weight | 258.29 g/mol | Calculated [4] |
Appearance | Light yellow solid | Visual [1] |
Density | 1.4 ± 0.1 g/cm³ | Computational [4] |
Boiling Point | 545.9 ± 50.0 °C at 760 mmHg | Predicted [4] |
Flash Point | 283.9 ± 30.1 °C | Predicted [4] |
logP (ClogP) | -1.91 | Computational [4] |
Water Solubility | Low | Experimental [1] |
Methanol Solubility | High | Experimental [1] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3